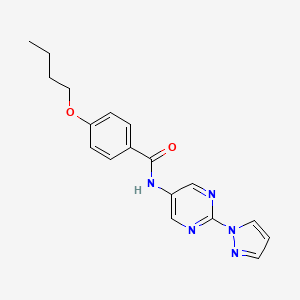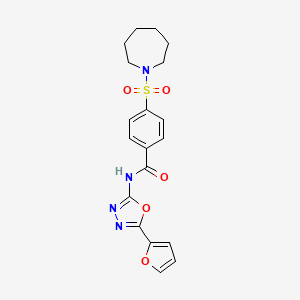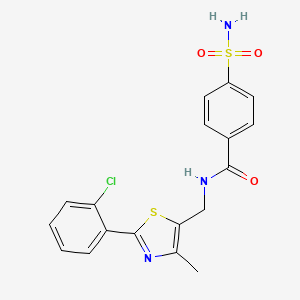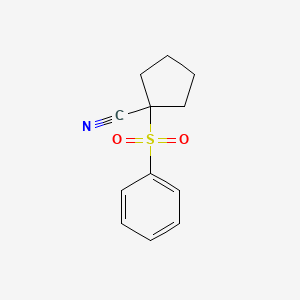![molecular formula C9H15NO3S B2991779 N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide CAS No. 2159019-78-8](/img/structure/B2991779.png)
N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as DT-3, and it has been found to have significant effects on biological systems. In
Mecanismo De Acción
DT-3 works by inhibiting the activity of a specific enzyme called glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme is involved in several metabolic pathways, and its inhibition by DT-3 leads to a decrease in the production of reactive oxygen species (ROS) and an increase in cellular energy production. This mechanism of action is believed to be responsible for the neuroprotective and anti-inflammatory effects of DT-3.
Biochemical and Physiological Effects:
DT-3 has been shown to have several biochemical and physiological effects. It has been found to decrease the production of ROS, which can cause oxidative damage to cells. DT-3 also increases the production of ATP, which is the primary energy source for cells. Additionally, DT-3 has been shown to decrease the expression of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DT-3 in lab experiments is its specificity for GAPDH inhibition. This allows researchers to study the effects of GAPDH inhibition without affecting other metabolic pathways. However, one limitation of using DT-3 is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of DT-3 for each experiment.
Direcciones Futuras
There are several future directions for research on DT-3. One area of interest is the development of DT-3 analogs with improved pharmacokinetic properties. Another area of research is the use of DT-3 as a therapeutic agent for neurodegenerative disorders and other diseases associated with oxidative stress and inflammation. Finally, further studies are needed to fully understand the mechanism of action of DT-3 and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of DT-3 involves the reaction of 2-acetylthiophene with ethyl acrylate in the presence of a catalyst. The resulting product is then treated with a reducing agent to yield DT-3. This synthesis method has been optimized to produce high yields of DT-3 with good purity.
Aplicaciones Científicas De Investigación
DT-3 has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. DT-3 has also been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[2-(1,1-dioxothiolan-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-2-9(11)10-6-5-8-4-3-7-14(8,12)13/h2,8H,1,3-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWOCFYELZBMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CCCS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid](/img/structure/B2991700.png)
![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2991704.png)





![(E)-3-(dimethylamino)-2-{[2-(2-methylphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2991713.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(m-tolyl)propanenitrile](/img/structure/B2991715.png)

